4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine

Description

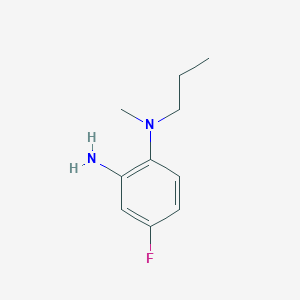

4-Fluoro-N1-methyl-N1-propylbenzene-1,2-diamine is a fluorinated aromatic diamine with the molecular formula C10H15FN2. The compound features a benzene ring substituted with two amino groups at positions 1 and 2, a fluorine atom at position 4, and N1 alkylation with methyl and propyl groups. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-fluoro-1-N-methyl-1-N-propylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-3-6-13(2)10-5-4-8(11)7-9(10)12/h4-5,7H,3,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUWUIFEGWJDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups. The process may involve:

Friedel-Crafts Alkylation: Introduction of the propyl group using a propyl halide and a Lewis acid catalyst.

Nitration and Reduction: Introduction of the amine groups through nitration followed by reduction.

Fluorination: Introduction of the fluorine atom using a fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield primary or secondary amines.

Scientific Research Applications

4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine

- Molecular Formula : C12H19FN2

- Molecular Weight : 210.296 g/mol

- Key Differences : The substitution of N1 with two propyl groups increases hydrophobicity and steric bulk compared to the methyl-propyl variant. This alters solubility and reactivity in nucleophilic reactions. For instance, bulkier alkyl groups may slow down electrophilic substitution reactions due to steric hindrance .

4-Nitro-phenylenediamine

- Molecular Formula : C6H7N3O2

- Molecular Weight : 153.14 g/mol

- Key Differences : The nitro group at position 4 (vs. fluorine) significantly increases electron-withdrawing effects, reducing the aromatic ring’s basicity. Nitro-substituted diamines are often intermediates in dye synthesis but require stabilization due to their higher reactivity and instability under acidic conditions .

N1-(4-Fluorophenyl)ethylenediamine

- Molecular Formula : C8H10FN2

- Molecular Weight : 153.18 g/mol

- Key Differences: This compound lacks the second amino group on the benzene ring, simplifying its reactivity profile.

Stability and Reactivity

- Stability : Fluorinated diamines, including 4-Fluoro-N1-methyl-N1-propylbenzene-1,2-diamine, are generally more stable than nitro-substituted analogs (e.g., 4-Nitro-phenylenediamine), which require careful handling due to their propensity for oxidative degradation .

- For example, SnCl2-mediated reduction of nitro groups to amines is a critical step in synthesizing fluorinated diamines .

Research Findings and Contradictions

- Synthetic Challenges: While SnCl2-mediated reduction is effective for nitro-to-amine conversion , fluorinated diamines with bulky alkyl groups (e.g., dipropyl) may require optimized conditions to avoid side reactions, as noted in the instability of certain intermediates .

Biological Activity

4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine, also known by its CAS number 1092496-43-9, is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHFN

- Molecular Weight : 172.21 g/mol

- Structural Features :

- A fluorine atom at the para position of the benzene ring.

- Two amino groups (-NH) located at the 1 and 2 positions of the benzene ring.

This configuration allows for unique interactions with biological macromolecules, which is critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : It can interact with receptors to modulate signaling pathways, which may have implications in treating diseases such as cancer or infections.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics.

Biological Activities

Research indicates several notable biological activities associated with this compound:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains. The presence of the fluorine atom may enhance lipophilicity, improving membrane penetration and antimicrobial action.

- Antitumor Activity : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The dual amino groups may play a critical role in binding to DNA or proteins involved in tumor growth.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with analogous compounds is essential. Below is a table summarizing key features and activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N1-methylbenzene-1,2-diamine | Fluorine at para position | Antimicrobial |

| N-(5-methylthiazol-2-yl)-4-nitrobenzamide | Thiazole instead of oxazole | Antibacterial |

| N-(5-methylisoxazol-3-yl)-4-nitrobenzamide | Isoxazole ring | Antitumor |

This comparison highlights that while there are similarities in structure, the unique combination of functional groups in this compound may confer distinct pharmacological properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of compounds related to this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities against Mycobacterium tuberculosis. Results indicated that modifications to the amino groups significantly affected antimicrobial potency.

- In Vitro Studies : In vitro assays demonstrated that compounds with similar functionalities could inhibit specific enzymes associated with bacterial resistance mechanisms. These findings suggest potential applications in combating drug-resistant infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.